
Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] is a chemical compound known for its unique structure and properties. It is a brown-red solid used in various scientific and industrial applications. The compound is characterized by the presence of two nitrophenol groups linked by a disulfide bond, with each nitrophenol group containing a nitro group at the para position relative to the hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] typically involves the reaction of 4-nitrophenol with a disulfide-forming reagent. One common method is the oxidation of 4-nitrophenol in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to form the disulfide bond.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and as a probe for studying redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions. The nitro groups can also be reduced to form amino groups, which can interact with various biological targets. The compound’s effects are mediated through its interactions with cellular redox systems and enzymes involved in oxidative stress responses.
Comparaison Avec Des Composés Similaires
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] can be compared with other disulfide-containing compounds, such as:
2,2’-Dithiobis[4-chloro-phenol]: Similar structure but with chloro groups instead of nitro groups.
2,2’-Dithiobis[4-methyl-phenol]: Contains methyl groups instead of nitro groups.
2,2’-Dithiobis[4-hydroxy-phenol]: Lacks the nitro groups, having only hydroxyl groups.
The uniqueness of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] lies in its nitro groups, which confer distinct redox properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H6N2Na2O6S2 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
disodium;4-nitro-2-[(5-nitro-2-oxidophenyl)disulfanyl]phenolate |
InChI |
InChI=1S/C12H8N2O6S2.2Na/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16;;/h1-6,15-16H;;/q;2*+1/p-2 |
Clé InChI |
DPAAZYIZNQQVSP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


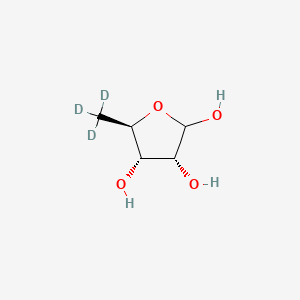
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)

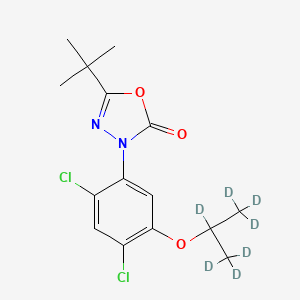
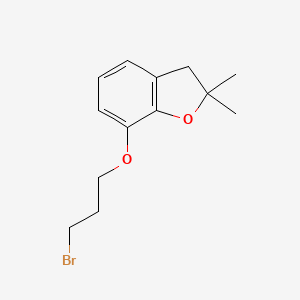
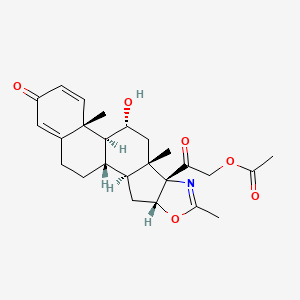

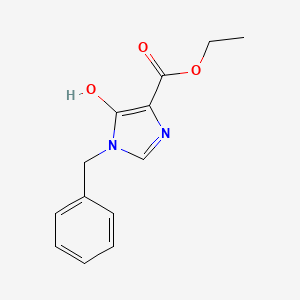
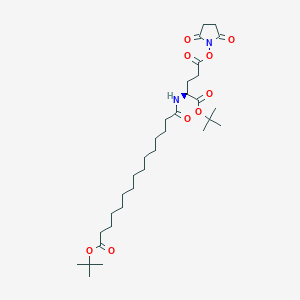
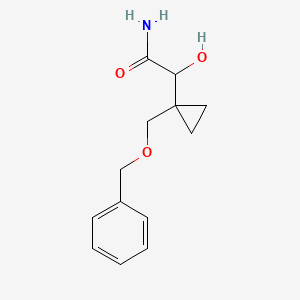
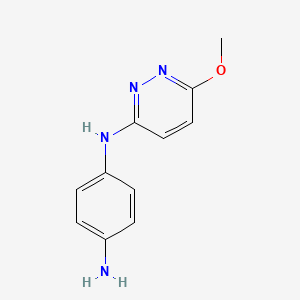
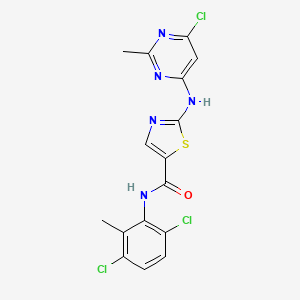
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)

